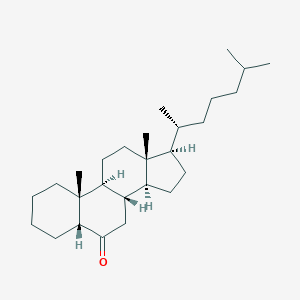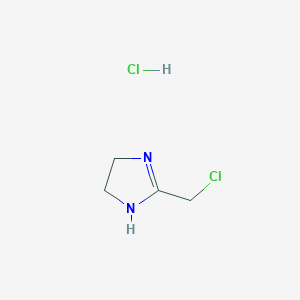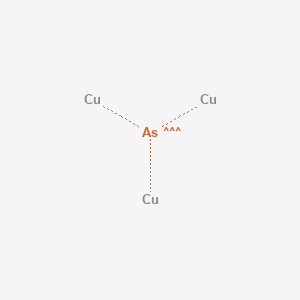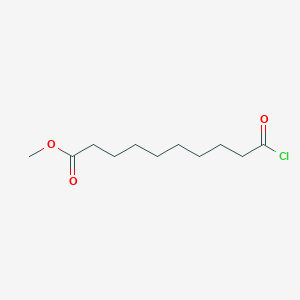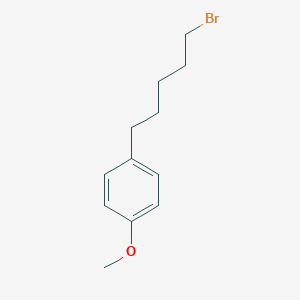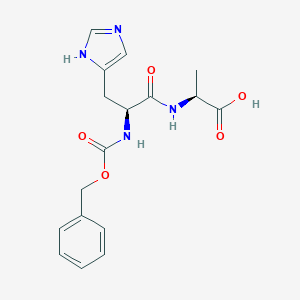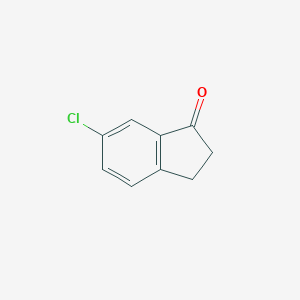
6-Chloro-1-indanone
Vue d'ensemble
Description
6-Chloro-1-indanone is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité biologique
Les dérivés de la 6-chloro-1-indanone présentent un large éventail d’activités biologiques . Ils peuvent être utilisés comme agents antiviraux et antibactériens, médicaments anticancéreux, produits pharmaceutiques utilisés dans le traitement de la maladie d’Alzheimer, médicaments cardiovasculaires, insecticides, fongicides, herbicides , et médicaments non nucléosidiques de faible poids moléculaire pour le traitement de l’hépatite C .
Synthèse de composés biomédicaux
La this compound peut être utilisée pour la préparation de composés biomédicaux importants tels que les anticonvulsivants, les anticholinergiques et les diarylsulfonylurées , qui ont une activité potentielle contre les tumeurs solides .
Inhibiteurs des monoamine oxydases
Des scientifiques ont synthétisé des 1-indanones substituées en C5 et C6 par des alkoxy et des benzyloxy par réaction d’alkylation de la 5-hydroxy-1-indanone ou de la 6-hydroxy-1-indanone avec divers bromures d’alkyle ou de benzyle . Ces dérivés de la 1-indanone sont des inhibiteurs potentiels de deux isoformes distinctes des monoamine oxydases : la MAO-A et la MAO-B .
Agents antiviraux et antibactériens
Les dérivés de la 1-indanone ont montré un potentiel en tant qu’agents antiviraux et antibactériens . Cela fait de la this compound un composé précieux dans le développement de nouveaux médicaments pour lutter contre diverses infections virales et bactériennes
Safety and Hazards
Mécanisme D'action
Target of Action
1-indanone derivatives have been widely used in medicine, agriculture, and natural product synthesis . They have shown biological activity against various targets, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .
Mode of Action
For instance, some 1-indanones have been found to inhibit viral replication .
Biochemical Pathways
For example, they have been used as antiviral and antibacterial agents, suggesting they may interfere with the life cycle of viruses and bacteria .
Pharmacokinetics
The compound has a molecular weight of 16660 , which suggests it may have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
1-indanones and their derivatives have been found to have potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer effects . This suggests that 6-Chloro-1-indanone may have similar effects, depending on its specific targets and mode of action.
Propriétés
IUPAC Name |
6-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSGJDOJSQHQIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408317 | |
| Record name | 6-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14548-38-0 | |
| Record name | 6-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloro-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic route for producing 6-Chloro-1-indanone?
A1: this compound can be synthesized using a five-step process [, ]:
Q2: How is the structure of this compound confirmed?
A2: The structure of this compound has been confirmed through several analytical techniques [, ]:
Q3: Has the reactivity of this compound with amines been investigated?
A3: Yes, research has explored the reaction of 2-bromo-1-indanones, including 2-bromo-2-methyl-6-chloro-1-indanone, with secondary amines like dimethylamine and morpholine []. These reactions led to mixtures of the corresponding 2- and 3-amino-substituted indanone derivatives.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


